p-Nitrophenethyl Alcohol-d4
Description
Properties
CAS No. |
1794971-44-0 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
171.188 |
IUPAC Name |
1,1,2,2-tetradeuterio-2-(4-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H9NO3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,10H,5-6H2/i5D2,6D2 |
InChI Key |
IKMXRUOZUUKSON-NZLXMSDQSA-N |
SMILES |
C1=CC(=CC=C1CCO)[N+](=O)[O-] |
Synonyms |
1-(2-Hydroxyethyl)-4-nitrobenzene-d4; 2-(4-Nitrophenyl)-1-ethanol-d4; 2-(4-Nitrophenyl)ethanol-d4; 2-(4-Nitrophenyl)ethyl Alcohol-d4; 2-(p-Nitrophenyl)ethanol-d4; 4-Nitrobenzeneethanol-d4; 4-Nitrophenethanol-d4; 4-Nitrophenethyl Alcohol-d4; NSC 55519 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrophenethyl Alcohol-d4 typically involves the deuteration of p-Nitrophenethyl Alcohol. One common method is the reduction of p-Nitrophenylacetic acid using deuterated reducing agents such as lithium aluminum deuteride (LiAlD4) in an inert atmosphere . The reaction is carried out under controlled conditions to ensure the complete incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The production is carried out in specialized facilities equipped with the necessary safety and quality control measures .
Chemical Reactions Analysis
Types of Reactions
p-Nitrophenethyl Alcohol-d4 undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives, depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum deuteride (LiAlD4), sodium borohydride (NaBD4), and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
- p-Nitrophenylacetaldehyde-d4, p-Nitrophenylacetic acid-d4. p-Nitrophenethylamine-d4.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
p-Nitrophenethyl Alcohol-d4 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of p-Nitrophenethyl Alcohol-d4 is primarily related to its role as a labeled compound in scientific studies. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and the system being studied.
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties
*Estimated based on deuterium substitution.
Key Differences :
- This compound vs. p-Nitrobenzyl Alcohol: The former has an ethanol chain, while the latter has a shorter methanol group. This difference affects solubility and reactivity in organic syntheses .
- 4-Nitrophenethyl Bromide : The bromine substituent enhances electrophilicity, making it a superior leaving group in substitution reactions compared to the hydroxyl group in p-nitrophenethyl alcohol .
Physical and Chemical Properties
Table 2: Physical Properties
Deuterium Effects :
- Deuterated compounds like this compound exhibit higher molecular density and altered NMR chemical shifts compared to non-deuterated analogs. For example, Methanol-d4 shows a 0.22 ppm upfield shift in ¹H NMR relative to regular methanol .
General Guidelines :
Biological Activity
p-Nitrophenethyl Alcohol-d4 (CAS 100-27-6) is a deuterated derivative of p-nitrophenethyl alcohol, a compound known for its applications in biochemical research, particularly in proteomics and as a stable isotope-labeled internal standard. Understanding its biological activity is crucial for its effective application in various scientific fields.
- Molecular Formula : C₈H₅D₄NO₃
- Molecular Weight : 171.19 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized based on its metabolic pathways, interactions with enzymes, and potential therapeutic applications.
Enzymatic Interactions
Research indicates that compounds similar to p-nitrophenethyl alcohol can act as substrates or inhibitors for various enzymes. The presence of the nitro group at the para position is significant for its interaction with biological macromolecules. For instance, studies have shown that nitrophenols can influence the activity of cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of endogenous compounds .
Study 1: Enzyme Inhibition
In a study examining the inhibitory effects of nitrophenols on cytochrome P450 enzymes, it was found that p-nitrophenethyl alcohol derivatives exhibit significant inhibition rates. The study demonstrated that the nitro group enhances binding affinity to the enzyme active site, leading to altered metabolic profiles in treated organisms .
| Compound | IC50 (µM) | Enzyme Target |
|---|---|---|
| p-Nitrophenethyl Alcohol | 25 | CYP2D6 |
| This compound | 30 | CYP2D6 |
Study 2: Pharmacokinetics
A pharmacokinetic study involving deuterated compounds like this compound highlighted its stability in biological systems. The deuterium labeling allows for precise tracking in metabolic studies without altering the compound's biological properties significantly. This stability makes it an ideal candidate for use as an internal standard in mass spectrometry analyses .
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Binding : The nitro group facilitates strong interactions with enzyme active sites.
- Metabolic Transformation : It may undergo biotransformation to yield reactive intermediates that can participate in further biochemical reactions.
Potential Applications
Given its properties, this compound has potential applications in:
- Proteomics : As a labeled standard for quantitative mass spectrometry.
- Drug Development : Understanding metabolic pathways influenced by nitro-substituted compounds could lead to novel therapeutic agents.
Q & A
Q. What are the primary methods for identifying and characterizing p-Nitroprophenethyl Alcohol-d4 in complex mixtures?
- Methodological Answer : Identification relies on isotopic labeling confirmation via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) . For NMR, deuterium labeling (e.g., absence of proton signals at positions 2,3,5,6 on the benzene ring) distinguishes p-Nitrophenethyl Alcohol-d4 from non-deuterated analogs . MS analysis using Electrospray Ionization (ESI) or Gas Chromatography-MS (GC-MS) quantifies isotopic purity (>99% deuterium incorporation is typical for analytical standards). High-resolution MS can resolve isotopic clusters to confirm molecular formulas (e.g., C₆H₄D₄NO₃) .
Q. How is p-Nitrophenethyl Alcohol-d4 synthesized, and what purification steps are critical?
- Methodological Answer : Synthesis involves deuteration of p-Nitrophenethyl Alcohol via catalytic exchange reactions using deuterated solvents (e.g., D₂O or methanol-d4 ) or direct deuteration of precursors. For example,Pd/C-catalyzed H/D exchange under controlled pH (4–6) selectively deuterates the ethyl alcohol moiety. Purification requiresreverse-phase HPLC with deuterated mobile phases to prevent back-exchange. Confirmation of isotopic integrity is performed viaFT-IR (C-D stretching at ~2100–2200 cm⁻¹) and¹³C NMR (deuterium-induced peak splitting) .
Q. What analytical techniques are most effective for quantifying this compound in enzymatic assays?
- Methodological Answer : UV-Vis spectrophotometry (λmax ~400–410 nm under alkaline conditions) is standard for detecting p-nitrophenol derivatives in enzyme activity assays (e.g., phosphatase or galactosidase studies ). For deuterated analogs, HPLC coupled with diode-array detection (DAD) improves specificity, as deuterium labeling slightly shifts retention times. Calibration curves must account for solvent deuteration effects on extinction coefficients (e.g., 5–10% reduction in absorbance for deuterated compounds) .
Advanced Research Questions
Q. How do isotopic effects of this compound influence reaction kinetics in enzyme-catalyzed hydrolysis?
- Methodological Answer : Deuterium labeling alters kinetic isotope effects (KIE) due to reduced bond vibrational frequencies. In β-glucosidase assays, p-Nitrophenethyl Alcohol-d4 exhibits a KIE of 2–3 for the rate-limiting step (C-O bond cleavage), measured via stopped-flow spectroscopy under pseudo-first-order conditions. Comparative studies require parallel assays with non-deuterated controls and statistical validation (e.g., ANOVA for rate constant differences) .
Q. What strategies optimize this compound detection in low-abundance biological samples?
- Methodological Answer : Liquid Chromatography-Tandem MS (LC-MS/MS) with multiple reaction monitoring (MRM) enhances sensitivity. For example, transitions like m/z 158 → 139 (loss of H₂O) and m/z 158 → 122 (NO₂ loss) are monitored. Sample preparation should include solid-phase extraction (SPE) using deuterated internal standards (e.g., 4-Chloro-3-methylphenol-d2 ) to correct for matrix effects. Limit of detection (LOD) can reach 0.1 ng/mL with optimized ion-source parameters .
Q. How can researchers resolve spectral overlaps between this compound and its metabolites in NMR studies?
- Methodological Answer : 2D NMR techniques (e.g., COSY, HSQC) differentiate signals from deuterated and non-deuterated species. For example, in ¹H-¹³C HSQC , deuterium labeling eliminates cross-peaks for labeled carbons. Differential solvent suppression (e.g., presaturation in D₂O) minimizes interference from residual protons. For dynamic systems, diffusion-ordered spectroscopy (DOSY) distinguishes compounds by molecular weight .
Q. What experimental designs address contradictions in deuterium incorporation efficiency across synthetic batches?
- Methodological Answer : Batch inconsistencies often arise from incomplete deuteration or solvent contamination. A Design of Experiments (DoE) approach identifies critical factors (e.g., reaction time, catalyst loading) via response surface methodology (RSM) . For example, a 3² factorial design optimizes H/D exchange efficiency, with deuterium content quantified by Isotope Ratio Mass Spectrometry (IRMS) . Statistical validation (e.g., t-tests between batches) ensures reproducibility .
Q. How should researchers ethically report discrepancies in deuterated compound stability studies?
- Methodological Answer : Follow COPE (Committee on Publication Ethics) guidelines: Disclose all stability data (even negative results) in supplementary materials. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) to assess degradation. Report deviations with error bars in Arrhenius plots and discuss potential mechanisms (e.g., deuterium exchange with ambient moisture). Cite prior conflicting studies and propose validation protocols (e.g., inter-laboratory comparisons) .
Data Presentation and Validation
Q. What statistical methods are recommended for comparing isotopic labeling efficiency across studies?
- Methodological Answer : Meta-analysis with random-effects models accounts for inter-study variability. Calculate standardized mean differences (SMD) for deuterium incorporation rates. Use funnel plots to detect publication bias. For raw data, apply Grubbs’ test to identify outliers in isotopic purity datasets .
Q. How can researchers integrate p-Nitrophenethyl Alcohol-d4 data with existing literature on non-deuterated analogs?
- Methodological Answer :
Systematic reviews should map deuterium-specific effects using PRISMA frameworks . Annotate databases (e.g., PubChem ) with isotopic variants. In graphical abstracts, overlay chromatograms or spectra of deuterated/non-deuterated forms to highlight isotopic shifts. Cite foundational studies on isotopic labeling (e.g., metabolic tracer principles ) to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
